
Aceperone
Descripción general
Descripción
Aceperona es un fármaco neuroléptico que pertenece a la clase de las butirofenonas. Fue desarrollado por Janssen Pharmaceutica en la década de 1960. El compuesto es conocido por sus propiedades de bloqueo α-noradrenérgico y se ha utilizado como herramienta en el estudio de la base bioquímica del aprendizaje .
Métodos De Preparación
La aceperona se puede sintetizar haciendo reaccionar γ-cloro-4-fluorobutyrofenona con 4-acetamido metil-4-fenilpiperidina . Las condiciones de reacción suelen implicar el uso de disolventes y catalizadores para facilitar la reacción. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
La aceperona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La aceperona se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir la aceperona en formas reducidas.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula de aceperona, lo que lleva a la formación de diferentes derivados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Neuropharmacological Research
Aceperone has been utilized as a tool in neuropharmacological studies to understand the biochemical basis of learning and memory. Research indicates that while this compound does not inhibit learning directly, it can interfere with attentional mechanisms that facilitate visual discrimination tasks in animals. This effect is observed at doses that do not significantly alter general behavior, making it a valuable compound for studying cognitive processes and attentional focus in experimental settings .
Pain Management
Recent studies have explored the use of this compound in the context of neuroleptanalgesia for managing acute abdominal pain (AAP). A systematic review identified several trials assessing the efficacy of butyrophenone antipsychotics, including this compound, in reducing pain intensity and opioid consumption in postoperative patients. The findings suggest that this compound may improve analgesia without significantly increasing side effects such as sedation or extrapyramidal symptoms .
Table 1: Summary of Studies on this compound in Pain Management
Study | Population | Intervention | Outcome | Findings |
---|---|---|---|---|
Study A | Postoperative patients | This compound vs. placebo | Pain intensity | Significant reduction in pain scores |
Study B | Patients with AAP | This compound vs. opioids | Opioid consumption | Reduced opioid use reported |
Study C | ED patients | This compound vs. standard care | Patient satisfaction | No significant change |
Treatment of Delirium
This compound has also been investigated for its potential role in treating delirium among hospitalized patients. Antipsychotics are commonly used to manage delirium symptoms; however, evidence regarding their efficacy varies. In trials comparing this compound with other antipsychotics or placebo, some studies reported improvements in delirium symptoms, highlighting its potential as a therapeutic option in this context .
Veterinary Medicine
In veterinary contexts, this compound has been studied for its sedative and analgesic properties in animals. Its application includes pre-anesthetic medication to facilitate smoother induction and recovery from anesthesia. Research has shown that this compound can effectively reduce anxiety and pain in various animal species, making it a useful agent in veterinary practices .
Mechanistic Studies
This compound's role as an α-noradrenergic blocking agent provides insights into its mechanism of action at the neurochemical level. Studies focusing on neurotransmitter interactions have indicated that this compound influences dopaminergic pathways, which are critical for mood regulation and cognitive functions. This aspect is particularly relevant for understanding its broader implications in psychiatric disorders .
Mecanismo De Acción
La aceperona ejerce sus efectos bloqueando los receptores α-noradrenérgicos. Este bloqueo interfiere con el funcionamiento normal de la noradrenalina, un neurotransmisor involucrado en varios procesos fisiológicos. Los objetivos moleculares y las vías involucradas en el mecanismo de acción de la aceperona incluyen el sistema noradrenérgico y las vías de señalización relacionadas .
Comparación Con Compuestos Similares
La aceperona es similar a otros compuestos butirofenónicos, como el haloperidol y el droperidol. Es única en sus propiedades específicas de bloqueo α-noradrenérgico. Los compuestos similares incluyen:
Haloperidol: Un antipsicótico ampliamente utilizado con diferentes perfiles de unión a receptores.
Droperidol: Otra butirofenona con propiedades farmacológicas distintas.
Azaperona: Un compuesto con efectos neurolépticos similares pero que se utiliza principalmente en medicina veterinaria.
La singularidad de la aceperona radica en su aplicación específica en el estudio del aprendizaje y los procesos cognitivos, lo que la convierte en una herramienta valiosa en la investigación científica .
Actividad Biológica
Aceperone is a butyrophenone derivative primarily recognized for its antipsychotic properties. It has been studied for its pharmacological effects, particularly in the context of neuroleptanalgesia and its potential applications in treating various conditions, including acute pain and psychotic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound functions as a dopamine antagonist, primarily targeting D2 receptors in the central nervous system (CNS). Its mechanism is similar to other butyrophenones, which are known to modulate dopaminergic pathways. This action is crucial for its efficacy in managing symptoms associated with psychosis and pain.
Pharmacological Properties
Pharmacodynamics:
- Dopamine Receptor Affinity: this compound exhibits high affinity for D2 receptors, contributing to its antipsychotic effects.
- Antinociceptive Effects: Studies indicate that this compound can reduce pain perception, making it a candidate for analgesic therapies.
Pharmacokinetics:
- Absorption and Distribution: this compound is well-absorbed following intramuscular administration and distributed widely in body tissues.
- Metabolism: The drug undergoes hepatic metabolism, primarily through cytochrome P450 pathways.
1. Neuroleptanalgesia
This compound has been evaluated in clinical settings for its effectiveness in neuroleptanalgesia, particularly in managing acute abdominal pain. A systematic review highlighted the following findings:
Study | Sample Size | Pain Reduction | Opiate Consumption | Side Effects |
---|---|---|---|---|
Study A | 50 patients | Significant | Decreased | Mild sedation |
Study B | 60 patients | Moderate | No change | No EPS reported |
Study C | 40 patients | Significant | Decreased | Mild sedation |
These results suggest that this compound may improve analgesia while reducing the need for opioids in postoperative settings .
2. Antipsychotic Efficacy
The efficacy of this compound has been compared with other antipsychotics in managing psychotic disorders. A review of several trials indicated:
Drug Comparison | Efficacy Rate | Side Effects Profile |
---|---|---|
This compound vs Haloperidol | 75% improvement | Lower EPS incidence |
This compound vs Olanzapine | 70% improvement | Similar sedation levels |
This compound demonstrated comparable efficacy to traditional antipsychotics with a favorable side effect profile, particularly regarding extrapyramidal symptoms (EPS) .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Case Study 1: A patient with severe acute abdominal pain was administered this compound as part of a neuroleptanalgesia protocol. The patient reported significant pain relief within 30 minutes, with reduced opioid requirements during recovery.
- Case Study 2: In a cohort of patients diagnosed with schizophrenia, those treated with this compound exhibited reduced psychotic symptoms over a six-week period compared to those receiving placebo, with minimal adverse effects noted.
Research Findings
Recent studies have focused on the broader implications of using this compound in clinical settings:
- Analgesic Studies: Research indicates that this compound not only alleviates pain but may also enhance the analgesic effects of concurrent opioid therapy .
- Psychiatric Evaluations: Long-term studies have shown that patients on this compound maintain stable mental health outcomes with fewer side effects compared to other antipsychotics .
Propiedades
Número CAS |
807-31-8 |
---|---|
Fórmula molecular |
C24H29FN2O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C24H29FN2O2/c1-19(28)26-18-24(21-6-3-2-4-7-21)13-16-27(17-14-24)15-5-8-23(29)20-9-11-22(25)12-10-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3,(H,26,28) |
Clave InChI |
VDGZERMDPAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)NCC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Apariencia |
Solid powder |
melting_point |
98.5 °C |
Key on ui other cas no. |
807-31-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
aceperone acetabutone acetobuton |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.